molecular formula C8H9NO3S3 B038761 6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide CAS No. 120279-88-1

6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide

Cat. No.: B038761
CAS No.: 120279-88-1
M. Wt: 263.4 g/mol
InChI Key: QMNAQPMXDMLOLD-UHFFFAOYSA-N
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Description

6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide is a high-value chemical scaffold of significant interest in medicinal chemistry and biochemical research. This compound features a fused thieno[2,3-b]thiopyran core, a privileged structure known for its diverse biological activities, and is strategically functionalized with a sulfonamide group. The primary research value of this molecule lies in its potential as a potent and selective inhibitor of carbonic anhydrase (CA) isozymes. The sulfonamide moiety acts as a zinc-binding group (ZBG), enabling it to coordinate with the active site zinc ion of CAs, a family of enzymes implicated in critical physiological processes such as pH regulation, CO2 transport, and electrolyte secretion. Researchers utilize this compound to probe the structure-activity relationships (SAR) of novel CA inhibitors, investigate isoform selectivity, and develop targeted therapies for conditions like glaucoma, epilepsy, and cancer. Its unique bicyclic, sulfur-rich heterocyclic system also makes it a valuable intermediate for synthesizing more complex chemical libraries for high-throughput screening (HTS) in drug discovery programs. This product is provided for laboratory research applications and is strictly For Research Use Only.

Properties

IUPAC Name

6-methyl-4-oxo-5,6-dihydrothieno[2,3-b]thiopyran-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO3S3/c1-4-2-6(10)5-3-7(15(9,11)12)14-8(5)13-4/h3-4H,2H2,1H3,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNAQPMXDMLOLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=C(S1)SC(=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440438
Record name 6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide
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Molecular Weight

263.4 g/mol
Source PubChem
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CAS No.

120279-88-1
Record name 5,6-Dihydro-6-methyl-4-oxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide
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Record name 6-Methyl-4-oxo-5,6-dihydro-4H-thieno(2,3-b)thiopyran-2-sulfonamide
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Record name 6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide
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Record name 6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide
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Preparation Methods

Cyclization of Thiophene Derivatives

The synthesis begins with the cyclization of 3-(2-thienylthio)butyric acid, a chiral intermediate. Intramolecular cyclization is achieved using trifluoroacetic anhydride (TFAA) or phosphorus pentoxide, forming the thieno[2,3-b]thiopyran core. This step establishes the stereochemical framework, with the (3S)-enantiomer of 3-(2-thienylthio)butyric acid being preferentially used to ensure correct configuration in the final product.

Oxidation to Introduce Sulfone Groups

Following cyclization, the sulfur atom at position 7 undergoes oxidation using sodium tungstate (Na₂WO₄) and hydrogen peroxide (H₂O₂) in ethyl acetate. This converts the thioether to a sulfone, yielding 5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-one-7,7-dioxide. Reaction conditions are tightly controlled at 0–5°C to prevent over-oxidation.

Stereoselective Reduction of the Ketone Group

The ketone at position 4 is reduced to a hydroxyl group using hydride agents. Sodium borohydride (NaBH₄) in methanol at 0–10°C produces the cis-4-hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-7,7-dioxide intermediate with >90% diastereomeric excess. Alternative agents like lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) offer comparable selectivity but require stricter temperature control (-5–20°C).

Table 1: Reduction Conditions and Outcomes

Reducing AgentSolventTemperature (°C)Yield (%)Diastereomeric Excess
NaBH₄Methanol0–108592
LiAlH₄THF-5–207889
LiEt₃BHTHF15–257285

Key Reaction Steps and Optimization

Enantiomeric Resolution of 3-(2-Thienylthio)butyric Acid

Racemic 3-(2-thienylthio)butyric acid is resolved using optically active bases such as D-(+)-methylbenzylamine. The (3S)-enantiomer forms a crystalline diastereomeric salt, which is isolated via filtration and recrystallization from ethyl acetate. This step achieves enantiomeric excess >98%, critical for subsequent stereospecific reactions.

Sulfonamide Group Introduction

Chlorosulfonation at position 2 is performed using chlorosulfonic acid, followed by amination with aqueous ammonia. The reaction proceeds at -10°C to minimize side reactions, yielding the sulfonamide derivative. Purification via recrystallization from ethanol/water mixtures enhances purity to >99.5%.

Table 2: Sulfonamination Reaction Parameters

StepReagentTemperature (°C)Purity (%)
ChlorosulfonationClSO₃H-1095
AminationNH₃ (aq)2599.5

Industrial-Scale Production and Challenges

Large-Scale Cyclization and Oxidation

Industrial processes use continuous flow reactors for cyclization to improve heat dissipation and reduce reaction times. Oxidation with Na₂WO₄/H₂O₂ is conducted in batch reactors with automated temperature control to maintain yields at 80–85% on multi-kilogram scales.

Purification Techniques

Crystallization remains the dominant purification method. The final sulfonamide is recrystallized from a 7:3 ethanol/water mixture, achieving pharmaceutical-grade purity. Chromatography is avoided due to cost constraints, except for analytical quality control.

Table 3: Industrial Process Metrics

StepThroughput (kg/batch)Yield (%)Purity (%)
Cyclization508898
Oxidation508297
Sulfonamide Formation507599.5

Stereochemical Control and Byproduct Management

Minimizing Epimerization

Epimerization at position 4 is suppressed by maintaining pH <7 during aqueous workups. Buffered solutions (pH 6.5–7.0) with acetic acid are employed post-reduction to stabilize the cis-diol intermediate.

Byproduct Formation in Sulfonamination

Over-chlorosulfonation generates disulfonated byproducts, which are removed via selective crystallization. Process analytical technology (PAT) monitors reaction progress in real time to terminate chlorosulfonation at 95% conversion .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Intermediate in Drug Synthesis

One of the primary applications of 6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide is its use as an intermediate in the synthesis of Dorzolamide Hydrochloride , a well-known carbonic anhydrase inhibitor. Dorzolamide is primarily used in the treatment of glaucoma and ocular hypertension by reducing intraocular pressure .

Antiglaucoma Agent

The compound's role as an intermediate for Dorzolamide highlights its significance in ophthalmology. As a carbonic anhydrase inhibitor, Dorzolamide decreases the production of aqueous humor, thereby lowering intraocular pressure, which is crucial for patients with glaucoma .

Case Study: Efficacy in Glaucoma Treatment

A clinical study evaluating the efficacy of Dorzolamide (derived from this compound) showed a significant reduction in intraocular pressure compared to placebo. Patients treated with Dorzolamide exhibited a decrease in pressure by approximately 20–30% over a period of three months . This underscores the importance of this compound as a vital precursor in effective treatments for glaucoma.

Chemical Safety and Handling

Given its applications in pharmaceuticals, understanding the safety profile of this compound is essential. The Material Safety Data Sheet (MSDS) indicates that it should be handled with care due to potential irritant properties. Proper storage conditions are recommended to maintain stability and efficacy .

Mechanism of Action

The mechanism of action of 6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide involves its interaction with carbonic anhydrase enzymes. By inhibiting these enzymes, the compound reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure, which is beneficial in the treatment of glaucoma .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Dorzolamide Hydrochloride

Structure: (4S,6S)-4-Ethylamino-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide monohydrochloride (C₁₀H₁₆N₂O₄S₃·HCl; MW: 360.91). Key Differences:

  • 4-position substitution: Replaces the 4-oxo group with an ethylamino group.
  • Sulfur oxidation : The thiopyran ring sulfide groups are oxidized to sulfones (7,7-dioxide).
    Application : Approved carbonic anhydrase inhibitor for glaucoma, reducing intraocular pressure by suppressing aqueous humor production .
Parameter 6-Methyl-4-oxo Derivative Dorzolamide Hydrochloride
4-position group Oxo (C=O) Ethylamino (NHCH₂CH₃)
Sulfur oxidation None 7,7-dioxide
Biological activity Intermediate (no direct) Therapeutic (CA inhibition)
Molecular weight 297.37 360.91

Dorzolamide Impurities

(a) Impurity B: (4RS,6SR)-4-(Ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide
  • Structure : Stereoisomer of dorzolamide with mixed (RS,SR) configuration.
  • Role : Byproduct during synthesis; lacks therapeutic efficacy due to incorrect stereochemistry .
(b) Impurity D: (4S,6S)-4-Amino-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide
  • Structure: Lacks the ethyl group on the 4-amino substituent.
  • Role : Intermediate in dorzolamide synthesis; reduced lipophilicity compared to dorzolamide .

4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide

Structure: C₈H₁₁NO₅S₃ (MW: 297.37). Key Differences:

  • 4-position substitution : Hydroxyl (-OH) instead of oxo (=O).
  • Sulfur oxidation : 7,7-dioxide.
    Application : Used as a reference standard in quality control for dorzolamide production .

N-[(4S,6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide

Structure : Features an acetamide group at position 4.
Key Differences :

  • 4-position substitution: Acetamide (NHCOCH₃) instead of oxo or ethylamino.
  • Sulfur oxidation : 7,7-dioxide.
    Role : Advanced intermediate in API synthesis; enhances solubility for downstream modifications .

Structural-Activity Relationship (SAR) Insights

  • 4-position modifications: Oxo group: Found in intermediates (e.g., 6-methyl-4-oxo derivative), critical for subsequent functionalization. Amino/ethylamino groups: Essential for carbonic anhydrase binding; ethyl substitution in dorzolamide enhances potency and duration .
  • Sulfur oxidation : Sulfones (7,7-dioxide) improve metabolic stability and target affinity compared to sulfides .

Biological Activity

6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide, also known by its CAS number 120279-88-1, is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H9N1O3S3C_8H_9N_1O_3S_3, with a molecular weight of 263.36 g/mol. The structure includes a thieno[2,3-b]thiopyran core, which is significant for its biological activity.

Antimicrobial Activity

Research indicates that sulfonamides, including derivatives like this compound, exhibit notable antimicrobial properties. A study evaluated various thienopyrimidine-sulfonamide hybrids and found that compounds similar to our target demonstrated significant activity against both gram-positive and gram-negative bacteria. For instance:

CompoundBacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
12iiStaphylococcus aureus150.5 µg/mL
12iiEscherichia coli101.0 µg/mL

These results indicate that the thienopyrimidine-sulfonamide hybrids can effectively inhibit bacterial growth, particularly against S. aureus .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Sulfonamides are known to inhibit carbonic anhydrase and other enzymes involved in inflammatory pathways. The inhibition of these enzymes can lead to a reduction in inflammatory responses, making these compounds potential candidates for treating inflammatory diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives. These compounds have shown efficacy in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds structurally related to this compound have been tested against different cancer cell lines with promising results .

Case Studies

One notable case study involved the synthesis of a series of thienopyrimidine-sulfonamide hybrids where compound 12ii exhibited superior antibacterial activity compared to traditional sulfonamides like sulfadiazine. The study utilized molecular docking to demonstrate how these compounds interact with bacterial enzymes critical for their survival .

Q & A

Q. What are the key physicochemical properties and recommended characterization methods for 6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide?

Answer: The compound exhibits distinct physicochemical properties critical for synthesis and application:

  • Molecular formula : C₉H₁₁NO₃S₃ (inferred from structural analogs like dorzolamide hydrochloride ).
  • Solubility : Sparingly soluble in ethanol and methanol but more soluble in aqueous ammonia solutions .
  • Optical activity : Chiral centers require enantiomeric resolution via chiral HPLC or polarimetry (e.g., specific rotation α = ~-17° in water for dorzolamide analogs ).
  • Thermal stability : Melting points for related compounds range from 264°C (e.g., dorzolamide hydrochloride ).

Q. Characterization methods :

  • HPLC with chiral columns to resolve stereoisomers and quantify enantiomeric excess .
  • ¹H/¹³C NMR to confirm regiochemistry and substituent positions .
  • X-ray crystallography for absolute stereochemical assignment .

Q. What synthetic routes are commonly employed to synthesize this compound and its intermediates?

Answer: Key steps include:

  • Ritter reaction : Used to establish the thiopyran core with retention of chirality, critical for stereochemical integrity .
  • Reduction with Red-Al : Sodium bis(2-methoxyethoxy) aluminum hydride selectively reduces intermediates like N-[(4S,6S)-6-methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide to yield the target compound .
  • Sulfonamide introduction : Sulfur incorporation via thiol-ene reactions or nucleophilic substitution .

Q. Example pathway :

Cyclization of thiophene derivatives.

Stereoselective alkylation of 2-mercaptothiophene .

Final purification via recrystallization or column chromatography .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis, such as unexpected retention of chirality, be addressed?

Answer:

  • Mechanistic studies : Transannular stabilization by sulfone oxygen may explain chirality retention during Ritter reactions. Computational modeling (DFT) can validate transition states .
  • Catalytic optimization : Use of chiral auxiliaries or asymmetric catalysis to enforce stereocontrol .
  • Analytical validation : Compare experimental optical rotation data with theoretical values (e.g., dorzolamide hydrochloride α = -17° in water ).

Q. What strategies improve yield and atom economy in catalytic processes for this compound?

Answer:

  • Green chemistry approaches : Solvent-free reactions or water-based systems to reduce waste .
  • Flow chemistry : Continuous flow reactors enhance reaction control and scalability for intermediates like N-[(4S,6S)-6-methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide .
  • Catalyst recycling : Immobilized enzymes or metal catalysts for multi-step processes .

Data : Pilot studies report 15–20% yield improvements using flow systems for thiopyran derivatives .

Q. How can researchers resolve contradictions in stereoisomer formation during impurity profiling?

Answer:

  • Impurity identification : Common impurities include (4RS,6SR)-4-(ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide (Impurity B) and des-ethyl analogs .
  • Analytical methods :
    • LC-MS/MS to detect trace impurities (<0.1%) .
    • Chiral SFC (Supercritical Fluid Chromatography) for high-resolution separation of diastereomers .
  • Root-cause analysis : Investigate reaction conditions (pH, temperature) favoring epimerization .

Q. What methodologies assess the environmental impact of synthesis byproducts?

Answer:

  • Ecotoxicity screening : Use models like USEtox to estimate aquatic toxicity of sulfonamide derivatives .
  • Degradation studies : Monitor hydrolysis/oxidation products via LC-QTOF-MS under simulated environmental conditions .
  • Regulatory compliance : Align with REACH guidelines for intermediates like this compound (EC No: 700-296-8 ).

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